

The 4-Substituted 5-Hydroxyindazole Scaffold: Synthetic Access and Medicinal Utility

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Compound of Interest

Compound Name: 4-ethyl-1H-indazol-5-ol

Cat. No.: B8509395

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Executive Summary: The "Ortho-Constraint" Advantage

In the crowded landscape of kinase inhibitors and GPCR ligands, the indazole scaffold remains a privileged structure due to its bioisosteric relationship with the purine ring of ATP and the indole ring of tryptophan/serotonin. However, the specific substitution pattern of 4-substituted 5-hydroxyindazoles represents an underutilized but high-value chemical space.

The 5-hydroxyl group serves as a critical hydrogen bond donor/acceptor (often mimicking the exocyclic amine of adenine or the hydroxyl of tyrosine), while the 4-position substituent acts as a "selector." It provides:

- **Steric Steering:** Forcing the 5-OH into a preferred conformation via 1,2-allylic strain (A(1,[1]2) strain).
- **Gatekeeper Interaction:** In kinase drug design, the 4-position projects directly toward the "gatekeeper" residue, allowing for selectivity engineering between homologous kinases (e.g., targeting small-gatekeeper kinases like Thr/Ala while avoiding large-gatekeeper ones like Met/Phe).[1]

- Metabolic Blocking: Preventing Phase I oxidation at the electron-rich C4 position.

This guide details the synthetic routes to access this challenging substitution pattern and analyzes its biological utility.

Synthetic Accessibility and Protocols

Accessing the 4-position of the indazole ring is synthetically non-trivial due to the natural electrophilic reactivity of the 5-hydroxyindazole system, which favors C3 and C6 functionalization. Therefore, de novo ring construction or directed metalation strategies are required.^[1]

Strategy A: The "Directed" Lithiation Route (Recommended)

This method utilizes the directing power of the 5-position to install the 4-substituent before or during ring closure.

Target Intermediate: 4-Bromo-5-methoxy-1H-indazole (Precursor to 5-OH)

Protocol:

- Starting Material: 2-Bromo-4-fluoroanisole.
- Lithiation: Treatment with LDA at -78°C. The methoxy group and the fluorine atom cooperatively direct lithiation to the position ortho to the fluorine (and meta to methoxy), which corresponds to the indazole C3 position, but for 4-substitution, we start with a precursor where the bromine is already at the desired "4" position relative to the future ring.
 - Correction: A more robust route uses 2-fluoro-3-substituted-4-methoxybenzaldehyde followed by hydrazine cyclization.

Validated Workflow: Modified Sandmeyer/Cyclization

A scalable route verified in process chemistry involves constructing the indazole from aniline precursors.

- Step 1: Acetylation. 3-Bromo-4-methylanisole

Acetamide protection.

- Step 2: Nitration. Nitration occurs ortho to the acetamide.
- Step 3: Reduction/Cyclization. Reduction of the nitro group followed by diazotization results in spontaneous cyclization to the indazole.

Detailed Protocol: 4-Bromo-5-Hydroxyindazole Synthesis

- Reagents: 3-Bromo-4-methylphenol, Acetic Anhydride, NaNO_2 , HCl.[1]
- Step 1: Protect phenol as methyl ether (MeI, K_2CO_3)

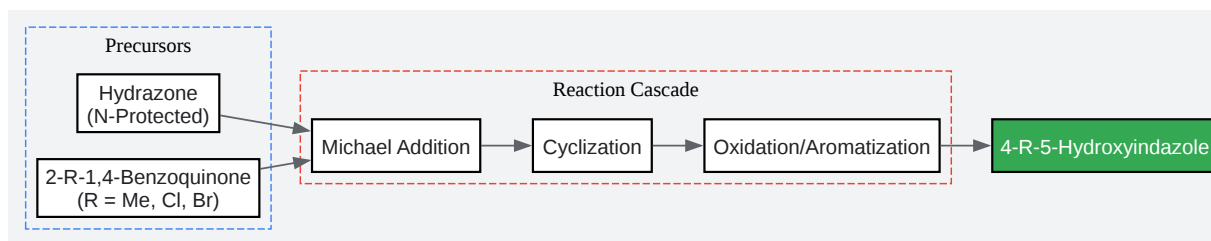
3-Bromo-4-methylanisole.

- Step 2 (Jacobson Indazole Synthesis):
 - Dissolve 3-bromo-4-methylanisole in acetic acid. Add NaNO_2 (1.1 eq) slowly at 0°C .
 - Note: This classic route is often low yield for electron-rich rings.
 - Modern Alternative: Diazo-transfer to 2-acyl-3-bromo-4-methoxyaniline.

Strategy B: The "Nenitzescu" Indazole Variation

For 5-hydroxyindazoles specifically, a variation of the Nenitzescu indole synthesis using p-benzoquinone and hydrazones is highly effective.

Reaction Logic: Condensation of a 2-substituted-1,4-benzoquinone with a hydrazone yields the 4-substituted-5-hydroxyindazole directly.



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Figure 1: The Nenitzescu-type approach allows direct installation of the 4-substituent (R) from the quinone starting material.

Structure-Activity Relationship (SAR) Logic

The biological activity of this scaffold is governed by the interplay between the 4-substituent and the 5-hydroxyl group.

Kinase Inhibition (ATP-Competitive)

In the ATP binding pocket of kinases (e.g., VEGFR2, PLK4, Akt), the indazole acts as the hinge binder.^[1]

- 5-OH Role: Forms a hydrogen bond with the hinge region backbone (e.g., Cys919 in VEGFR2). It mimics the N1/N6 of adenine.
- 4-Substituent Role (The "Gatekeeper" Clash):
 - Small R (F, Cl, Me): Tolerated by most kinases.^[1] Can improve potency by displacing high-energy water molecules in the hydrophobic pocket behind the gatekeeper.
 - Large R (Br, Et, iPr): Clashes with large gatekeeper residues (Met, Phe).^[1] Crucial for selectivity. If targeting a kinase with a small gatekeeper (Thr/Ala) while avoiding a homolog with a large gatekeeper, a bulky 4-substituent is the primary design lever.

Electronic Tuning (pKa Modulation)

The acidity of the 5-OH (and the N-H of the indazole) is heavily influenced by the 4-substituent.

- Electron Withdrawing (4-Cl, 4-Br, 4-CF₃): Increases the acidity of 5-OH (lower pKa). This strengthens H-bond donating ability but weakens H-bond accepting ability.
- Electron Donating (4-Me, 4-OMe): Decreases acidity.

Table 1: SAR Decision Matrix for 4-Substituted 5-Hydroxyindazoles

4-Substituent (R)	Electronic Effect ()	Steric Bulk (A-Value)	Predicted Kinase Effect	Recommended Application
-H	0.00	0.00	Baseline potency; low selectivity.	Initial hit finding.
-F	+0.06	0.15	Minimal steric clash; metabolic block.	Blocking P450 metabolism at C4.
-Cl	+0.23	0.43	Moderate bulk; lipophilic fill.	Potency optimization (hydrophobic fit).
-Br	+0.23	0.38	High bulk; halogen bond potential.	Gatekeeper selectivity probe.
-Me	-0.17	1.70	High bulk; electron donating.	Inducing A(1,2) strain to lock 5-OH.

Biological Evaluation Protocols

To validate the activity of synthesized analogs, the following assay cascade is recommended.

In Vitro Kinase Assay (Luminescence)

- Principle: Measure the consumption of ATP using a luciferase-coupled reaction (e.g., ADP-Glo).
- Protocol:
 - Prepare 3x Enzyme mix in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).[1]
 - Add 2 μL of compound (DMSO stock) to 384-well plate.
 - Add 4 μL Enzyme mix; incubate 10 min RT.
 - Add 4 μL Substrate/ATP mix (K_m concentrations).
 - Incubate 60 min at RT.
 - Add ADP-Glo reagent (stop reaction, deplete ATP).
 - Add Kinase Detection Reagent (convert ADP to ATP Luciferase).
 - Read Luminescence.[2]

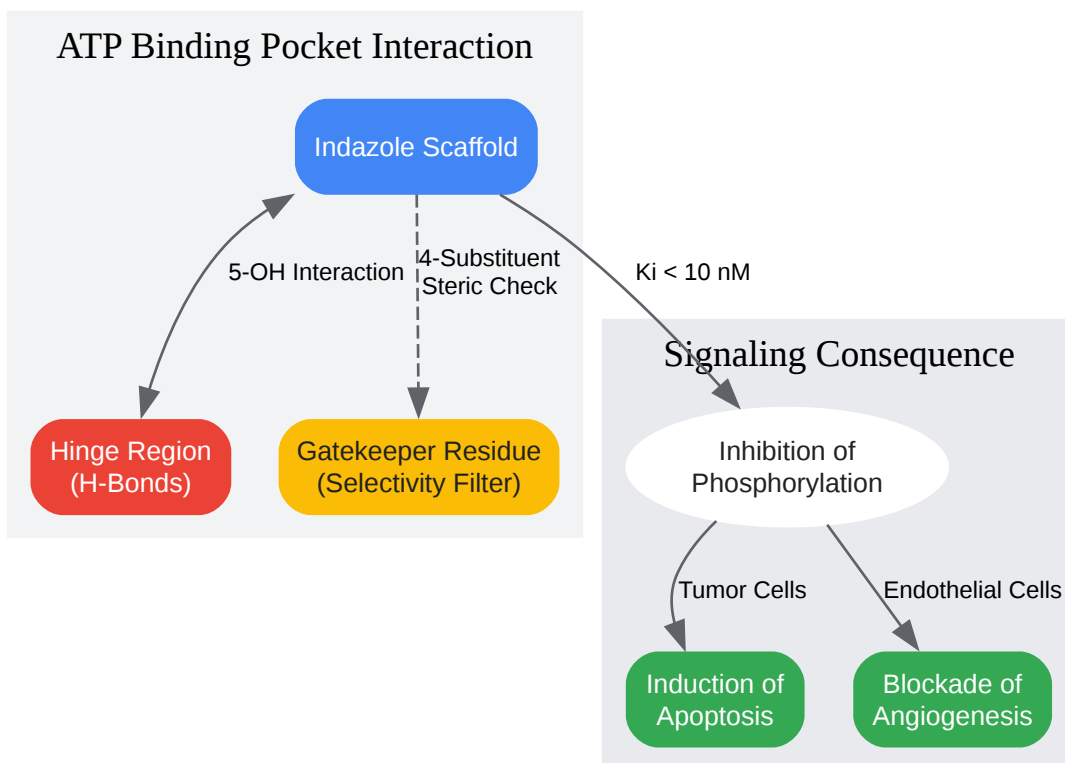
Cell Viability (Resazurin Reduction)

- Cell Lines: HUVEC (VEGFR2 dependent), MCF-7 (PLK4 relevant).[1]
- Protocol:
 - Seed 2,000 cells/well in 96-well plates.
 - Treat with compound (9-point dilution) for 72h.
 - Add Resazurin (final 44 μM).
 - Incubate 2-4h.

- Measure Fluorescence (Ex 560nm / Em 590nm).

Mechanism of Action Visualization

The following diagram illustrates the structural logic of how 4-substituted 5-hydroxyindazoles achieve selectivity in kinase signaling pathways.



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Figure 2: Mechanistic flow from structural binding features to phenotypic outcome.

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